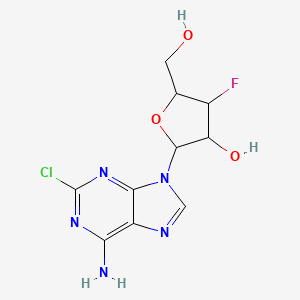

2-Chloro-3'-deoxy-3'-fluoroadenosine

CAS No.:

Cat. No.: VC19781325

Molecular Formula: C10H11ClFN5O3

Molecular Weight: 303.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN5O3 |

|---|---|

| Molecular Weight | 303.68 g/mol |

| IUPAC Name | 2-(6-amino-2-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

| Standard InChI | InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) |

| Standard InChI Key | IRHXEJNSFOBHLE-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N |

Introduction

Structural and Chemical Characteristics

Core Molecular Architecture

2-Chloro-3'-deoxy-3'-fluoroadenosine combines two key modifications:

-

2'-Chlorine substitution: Replaces the hydroxyl group at the 2' position with chlorine, enhancing metabolic stability and altering base-pairing interactions.

-

3'-Deoxy-3'-fluorine substitution: Removes the hydroxyl group at the 3' position and introduces fluorine, a strategy commonly used to block 3'→5' exonuclease activity in viral polymerases .

The compound’s structure aligns with the general formula , derived from adenosine through sequential deoxygenation and halogenation. Its stereochemistry (e.g., β-D configuration) likely mirrors that of related fluorinated nucleosides, as seen in 3'-deoxy-3'-fluoroadenosine and 2'-deoxy-2-fluoroadenosine .

Physicochemical Properties

While experimental data for 2-chloro-3'-deoxy-3'-fluoroadenosine are unavailable, properties can be extrapolated from analogs:

-

Solubility: Fluorine and chlorine substitutions reduce polarity compared to unmodified adenosine, potentially enhancing lipid membrane permeability.

-

Stability: The absence of 3'-OH and presence of halogens may confer resistance to enzymatic degradation, as observed in 3'-deoxy-3'-fluoroadenosine .

Synthetic Pathways and Modifications

Hypothetical Synthesis Strategies

The synthesis of 2-chloro-3'-deoxy-3'-fluoroadenosine would likely involve multi-step functionalization of adenosine or its precursors:

-

3'-Deoxygenation and Fluorination: Mitsunobu conditions or radical-mediated deoxygenation, as employed for 3'-deoxy-3'-fluoroadenosine , could introduce the 3'-F group.

-

2'-Chlorination: Deaminative chlorination using reagents like POCl₃ or SOCl₂, analogous to methods for 2'-deoxy-2-fluoroadenosine .

A representative pathway might proceed as follows:

Analytical Validation

Critical validation steps would include:

-

NMR spectroscopy: To confirm halogen placement and sugar puckering.

-

Mass spectrometry: For molecular weight verification (theoretical for ).

Cytostatic Effects

3'-Deoxy-3'-fluoroadenosine demonstrates cytostatic activity at high concentrations (12.5–25 μM) by suppressing cell proliferation without inducing apoptosis . The 2'-Cl modification in 2-chloro-3'-deoxy-3'-fluoroadenosine could amplify this effect through enhanced kinase inhibition or DNA incorporation.

Challenges and Future Directions

Metabolic Stability

While halogenation improves resistance to phosphorylase enzymes, the compound’s pharmacokinetics (e.g., oral bioavailability, half-life) remain theoretical. In vivo studies in murine models, similar to those conducted for 3'-deoxy-3'-fluoroadenosine , are essential.

Toxicity Profiling

Cytostatic effects observed in fluorinated analogs suggest a narrow therapeutic window. Dose-ranging studies are needed to optimize efficacy while minimizing host cell cycle disruption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume